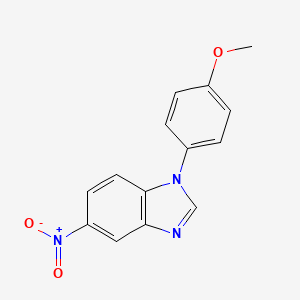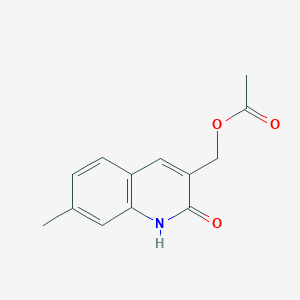![molecular formula C14H16F3NO B5880477 N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
CPP-115 exerts its pharmacological effects by inhibiting the enzyme N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase, which is responsible for the breakdown of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide. By inhibiting this enzyme, CPP-115 increases the levels of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This effect has been demonstrated in both animal models and human studies, suggesting that CPP-115 may have therapeutic potential for various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 for lab experiments is its potency and selectivity for N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibition. This allows for precise modulation of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, which can be useful for studying the role of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in various physiological and pathological processes. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibitors that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of CPP-115 in various neurological and psychiatric disorders. Finally, research is needed to explore the potential applications of CPP-115 in other areas of medicine, such as pain management and cancer treatment.
Synthesis Methods
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with cyclohexanone, followed by conversion to the carboxamide using a suitable reagent. Alternatively, CPP-115 can be synthesized through the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexylamine.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The compound has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons.
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLGOGSVJNBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)
![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)


![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)